Cas no 111810-95-8 ([(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate)

[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate structure
111810-95-8 structure
Product Name:[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate
CAS-nummer:111810-95-8
MF:C15H21NO10S2
MW:439.457942724228
CID:201856
PubChem ID:656549
Update Time:2024-11-03

[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranose, 1-thio-,1-[3-methoxy-N-(sulfooxy)benzeneethanimidate]
    • glucolimnanthin
    • 1-C-(2-methyl-6-{2-oxo-2-[(sulfooxy)amino]ethyl}phenyl)-1-thio-beta-D-glucopyranose
    • 1-S-[(1E)-2-(3-methoxyphenyl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
    • beta-D-Glucopyranose, 1-thio-, 1-(3-methoxy-N-(sulfooxy)benzeneethanimidate)
    • m-Methoxybenzyl glucosinolate
    • glucolimnanthin(1-)
    • m-methoxybenzyl glucosinolate,glucolimnanthin
    • C08414
    • 2-(3-methoxyphenyl)-N-sulfoxy-thioacetimidic acid [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methylol-tetrahydropyran-2-yl] ester
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(3-methoxyphenyl)-N-sulfooxy-ethanimidothioate
    • [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanim
    • UNII-U4PL68V5CY
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate
    • 111810-95-8
    • CHEBI:79343
    • U4PL68V5CY
    • 1-S-(2-(3-methoxyphenyl)-N-(sulfooxy)ethanimidoyl)-1-thio-beta-D-glucopyranose
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate
    • M-METHOXYGLUCOTROPAEOLIN
    • M-METHOXYBENZYLGLUCOSINOLATE
    • .BETA.-D-GLUCOPYRANOSE, 1-THIO-, 1-(3-METHOXY-N-(SULFOOXY)BENZENEETHANIMIDATE)
    • AKOS040761788
    • SCHEMBL887117
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate
    • 1-S-[2-(3-methoxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose
    • CHEMBL463456
    • HY-N8933
    • CS-0149399
    • [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate
    • Inchi: 1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1
    • InChI-sleutel: RYDIUEJGEAUJAI-LFHLZQBKSA-N
    • LACHT: S(C(CC1C=CC=C(C=1)OC)=NOS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Berekende eigenschappen

  • Exacte massa: 439.061
  • Monoisotopische massa: 439.061
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 8
  • Complexiteit: 625
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • Topologisch pooloppervlak: 209
  • XLogP3: -0.2

Experimentele eigenschappen

  • Dichtheid: 1.7
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C

[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate Prijsmeer >>

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